5-アミノフタラジン

概要

説明

5-Aminophthalazine (5-AP), also known as 5-aminophthalic acid, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that has been used for a variety of purposes in fields such as medicinal chemistry, biochemistry, and pharmacology. 5-AP is an important building block for many pharmaceuticals and other compounds, and it has been used in the synthesis of various drugs, including the anti-inflammatory drug celecoxib. 5-AP is also an important intermediate in the synthesis of certain compounds and has been used in the synthesis of a variety of other compounds, including the anti-malarial drug artemisinin.

科学的研究の応用

抗がん活性

5-アミノフタラジンは、抗がん用途において潜在的な可能性を示しています。この化合物のいくつかの誘導体は、HT-29(結腸がん)およびPC-3(前立腺がん)などの癌細胞株に対して興味深い活性を示しました。 この化合物は、さまざまな癌組織の増殖において重要なPGE2産生を阻害する能力があり、さらなるがん研究のための有望な候補として位置付けられています .

抗菌および抗真菌特性

5-アミノフタラジンを含むフタラジン誘導体は、抗菌および抗真菌特性を持つことが知られています。 これは、耐性菌株や真菌が原因となる感染症の新しい治療法の開発において有益です .

抗うつ効果

この化合物の構造は、抗うつ薬の開発に役立ちます。 研究によると、特定のフタラジン誘導体は、うつ病の治療に効果的である可能性があります .

抗ヒスタミン作用

5-アミノフタラジン誘導体は、抗ヒスタミン作用が研究されており、アレルギー反応や関連する状態に対する新しい治療法につながる可能性があります .

ホスホジエステラーゼの阻害

アミノフタラジンは、PDE-5やPDE-10などのホスホジエステラーゼを阻害する可能性があるという証拠があります。 この阻害は、慢性疼痛や神経変性または精神障害の治療に関連しています .

抗炎症作用

p38 MAPキナーゼの阻害剤として、5-アミノフタラジンの誘導体は、潜在的な抗炎症作用を有しています。 これは、炎症を特徴とする疾患の治療において重要になる可能性があります .

強心作用

この化合物は、強心作用が評価されており、心臓病の管理に役立つ可能性があります .

配位化学および錯体形成

5-アミノフタラジンは、Cu(II)などの金属イオンに対する配位特性について研究されています。 これは、触媒や材料科学において潜在的な用途を持つ金属錯体の合成におけるその使用の可能性を開きます .

Safety and Hazards

5-Aminophthalazine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

5-Aminophthalazine, also known as Phthalazin-5-amine, has been identified as a potent inhibitor of C1s , a component of the complement system . The complement system plays a crucial role in the innate immune response, and C1s is a serine protease that initiates the classical pathway of the complement system .

Mode of Action

5-Aminophthalazine interacts with C1s, inhibiting its activity and thereby modulating the complement pathway . This interaction results in a significant inhibition of the membrane attack complex formation induced by human serum . The compound exhibits good selectivity against other serine proteases, indicating a specific interaction with C1s .

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminophthalazine is the classical complement pathway . By inhibiting C1s, 5-Aminophthalazine prevents the activation of this pathway, which normally leads to opsonization, anaphylatoxin production, and membrane attack complex formation . This can have downstream effects on immune response and inflammation.

Result of Action

The inhibition of C1s by 5-Aminophthalazine leads to a blockade of the classical complement pathway . This can result in a reduction of immune response and inflammation, potentially beneficial in conditions where these processes are overactive. Some amino derivatives of phthalazinone, a related compound, have shown interesting anticancer activities .

生化学分析

Biochemical Properties

5-Aminophthalazine has been found to interact with various enzymes, proteins, and other biomolecules . The coordinating properties of selected aminophthalazinones towards Cu(II) ions were investigated and the participation of the nitrogen atoms in the complexation of the metal ion was shown . This suggests that 5-Aminophthalazine may play a role in biochemical reactions involving these molecules .

Cellular Effects

In cellular contexts, 5-Aminophthalazine has been observed to have potential cytotoxic effects on certain cell lines . Some amino derivatives of phthalazinone, which include 5-Aminophthalazine, show interesting anticancer activities . This suggests that 5-Aminophthalazine may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Aminophthalazine involves its interactions at the molecular level. It is suggested that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes certain reactions, which could potentially influence its stability and degradation .

Metabolic Pathways

It is known that the compound interacts with certain enzymes and cofactors , suggesting that it may play a role in certain metabolic processes.

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with certain transporters or binding proteins .

Subcellular Localization

Based on its biochemical properties and interactions, it is possible that it may be directed to specific compartments or organelles within the cell .

特性

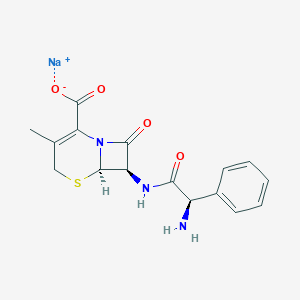

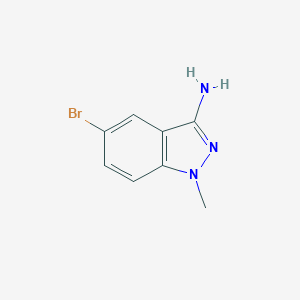

IUPAC Name |

phthalazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXASUUHIFCTEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459346 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-84-4 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phthalazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

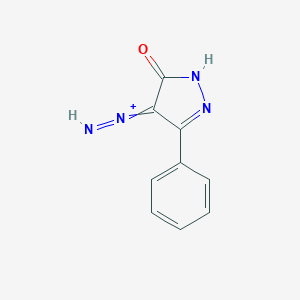

Q1: What is the significance of 5-aminophthalazine-1,4-dione in the chemiluminescence of luminol?

A: 5-Aminophthalazine-1,4-dione, also known as azaquinone, is a key intermediate in the chemiluminescence of luminol. Research shows that oxidizing agents like chlorine dioxide convert luminol to azaquinone. [, ] This azaquinone then reacts with hydrogen peroxide, leading to the formation of a short-lived endoperoxide. The decomposition of this endoperoxide results in the generation of excited 3-aminophthalate, which is responsible for the observed chemiluminescence. []

Q2: How does ferricyanide catalyze the chemiluminescence of luminol?

A: Potassium ferricyanide catalyzes the chemiluminescence of luminol by facilitating a one-electron oxidation of the luminol dianion. [] This oxidation process generates the 5-aminophthalazine-1,4-semidione radical. This radical can then react with oxygen to produce the excited 3-aminophthalic acid responsible for light emission. []

Q3: What insights can be gained from studying the reaction of the luminol radical with oxygen?

A: Research exploring the equilibrium reaction between the luminol radical and oxygen provides valuable information about the one-electron reduction potential of 5-aminophthalazine-1,4-dione. [] This knowledge is crucial for understanding the redox properties of the molecule and its behavior in chemiluminescent reactions.

Q4: Beyond chemiluminescence, are there other applications where 5-aminophthalazine derivatives are studied?

A: Yes, research indicates that 5-aminophthalazine derivatives are of interest in various fields. Studies have explored their synthesis [, , ] and their potential use in areas such as hyperpolarized contrast agents for magnetic resonance imaging (MRI). [] This suggests a broader applicability of these compounds beyond chemiluminescence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)